molecular formula C18H24NOP B3333731 N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine CAS No. 131173-04-1

N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine

Cat. No. B3333731
CAS RN: 131173-04-1
M. Wt: 301.4 g/mol
InChI Key: DOUWMTROIMIUBU-UHFFFAOYSA-N
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Description

N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine is a chemical compound with the molecular formula C18H24NOP and a molecular weight of 301.4 g/mol . It is available for purchase from various chemical suppliers.

Mechanism of Action

The exact mechanism of action of N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine is not fully understood, but it is believed to interact with certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which may have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also suggested that this compound may have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine in lab experiments is its ability to interact with biological systems, making it a promising compound for the development of new drugs and therapies. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine. One area of research could focus on the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Another area of research could investigate the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to optimize its therapeutic potential.

Scientific Research Applications

N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to interact with biological systems has made it a promising compound for the development of new drugs and therapies.

properties

IUPAC Name

N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NOP/c1-15(2)19(16(3)4)21(20,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUWMTROIMIUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395533
Record name STK377126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131173-04-1
Record name STK377126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131173-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine
Reactant of Route 2
N-diphenylphosphoryl-N-propan-2-ylpropan-2-amine

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